3(2H)-Pyridazinone,6-(dimethylamino)-
CAS No.: 35716-89-3
Cat. No.: VC11988492
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35716-89-3 |
|---|---|
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | 3-(dimethylamino)-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C6H9N3O/c1-9(2)5-3-4-6(10)8-7-5/h3-4H,1-2H3,(H,8,10) |
| Standard InChI Key | NORFHVKBYQMRNZ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NNC(=O)C=C1 |
| Canonical SMILES | CN(C)C1=NNC(=O)C=C1 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
3(2H)-Pyridazinone,6-(dimethylamino)- features a six-membered pyridazinone ring, a lactam structure with two adjacent nitrogen atoms. The dimethylamino (-N(CH)) group at the 6-position introduces electron-donating properties, influencing the compound’s reactivity and interaction with biological targets . The carbonyl group at the 3-position contributes to hydrogen-bonding capabilities, critical for binding to enzymes such as monoamine oxidases (MAOs) .
Physicochemical Properties
The molecular formula of 3(2H)-Pyridazinone,6-(dimethylamino)- is CHNO, with a molecular weight of 178.20 g/mol. Spectroscopic data (IR and H-NMR) confirm the presence of the lactam carbonyl (IR: 1672 cm) and dimethylamino protons (H-NMR: δ 2.98 ppm) . The planar structure of the pyridazinone ring facilitates π-π stacking interactions, as observed in molecular docking studies with MAO-B .
Synthetic Methodologies
Condensation Reactions in Acetic Anhydride
A robust synthesis route involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride. This one-pot method yields pyridazinones via intermediate alkylidene formation, followed by cyclization and dehydration . For example, refluxing 3-oxo-2-(4-nitrophenylhydrazono)propanal with cyanoacetic acid in acetic anhydride produces 6-(dimethylamino)-3(2H)-pyridazinone derivatives in >80% yield .
Post-Synthetic Modifications
The acetyl group at the 6-position can be further functionalized. Treatment with DMF-DMA (N,N-dimethylformamide dimethyl acetal) generates enaminone intermediates, which react with aminoazoles to form azolo[1,5-a]pyrimidine hybrids . These modifications expand the compound’s applicability in drug discovery.
Biological Activities and Mechanisms
Monoamine Oxidase (MAO) Inhibition
3(2H)-Pyridazinone,6-(dimethylamino)- derivatives exhibit potent MAO-B inhibition, a target for neurodegenerative diseases. Compound T6 (6-(3-bromo-2-fluorophenyl)-substituted analogue) shows an IC of 0.013 µM against MAO-B, surpassing reference inhibitors like selegiline. The meta-bromo substitution enhances hydrophobic interactions with Tyr326 and Ile316 in MAO-B’s active site .
Table 1: MAO-B Inhibitory Potencies of Selected Derivatives
| Compound | Substituent | IC (µM) | Selectivity Index (MAO-B/MAO-A) |
|---|---|---|---|
| T3 | 4-Cl | 0.039 | 107.4 |
| T6 | 3-Br | 0.013 | 120.8 |
| T7 | 4-Br | 0.145 | 45.6 |
Analgesic and Anti-Inflammatory Effects
Pyridazinone derivatives demonstrate significant analgesic activity by inhibiting cyclooxygenase-2 (COX-2) and modulating arachidonic acid pathways. In murine models, 6-phenyl-3(2H)-pyridazinone analogues reduce inflammation by 68% at 50 mg/kg, comparable to diclofenac . The dimethylamino group enhances solubility, improving bioavailability and reducing gastrointestinal toxicity .
Pharmacological Applications
Neuroprotective Agents
The high selectivity of T6 for MAO-B (SI = 120.8) positions it as a candidate for Alzheimer’s disease. Reversibility studies confirm that inhibition is competitive (K = 0.0071 µM for T6), minimizing off-target effects . Cytotoxicity assays in L929 fibroblasts reveal low toxicity (IC = 120.6 µM), supporting its safety profile .
Comparative Analysis with Structural Analogues
Table 2: Biological Activities of Pyridazinone Derivatives
The dimethylamino group’s electron-donating nature enhances MAO-B binding affinity compared to chloro or phenyl substituents. Conversely, halogenated derivatives excel in herbicidal roles due to increased electrophilicity .
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